3-Methyl-3'-(2-methylphenyl)-5,5'-bi-1,2,4-oxadiazole
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structures, line-angle structures, or 3D models .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions. .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pH), reactivity, etc .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-5-3-4-6-9(7)10-14-12(18-16-10)11-13-8(2)15-17-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSWWYQNJQBKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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